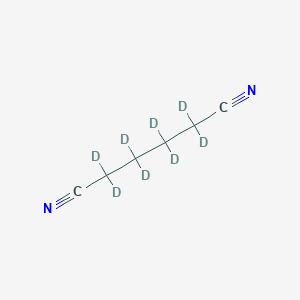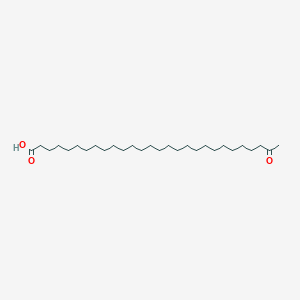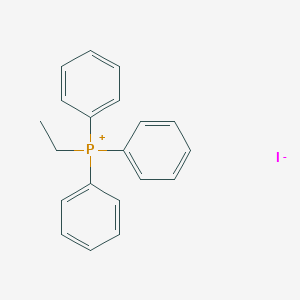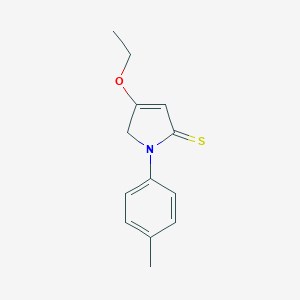
1-p-Tolyl-4-ethoxy-1H-pyrrole-2(5H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-p-Tolyl-4-ethoxy-1H-pyrrole-2(5H)-thione is a chemical compound that has been studied extensively in scientific research for its potential applications in various fields. This compound is also known as PETT and has a molecular formula of C12H15NOS.
Aplicaciones Científicas De Investigación
PETT has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, PETT has been shown to have antitumor and antibacterial properties. In materials science, PETT has been used as a building block for the synthesis of various materials, including conducting polymers and metal-organic frameworks. In organic electronics, PETT has been used as a hole-transporting material in organic solar cells.
Mecanismo De Acción
The mechanism of action of PETT is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. PETT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of bacteria by disrupting the cell membrane and inhibiting protein synthesis.
Efectos Bioquímicos Y Fisiológicos
PETT has been shown to have a variety of biochemical and physiological effects, including antitumor and antibacterial properties. PETT has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to disrupt the cell membrane of bacteria and inhibit protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PETT has several advantages for lab experiments, including its high yield synthesis method and its potential applications in various fields. However, PETT also has some limitations, including its toxicity and potential side effects. Researchers must take precautions when handling PETT and conducting experiments with this compound.
Direcciones Futuras
There are several future directions for PETT research, including the development of new synthesis methods, the investigation of its potential applications in other fields, and the optimization of its antitumor and antibacterial properties. PETT has shown promise in various fields, and further research is needed to fully understand its potential and limitations.
In conclusion, PETT is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. PETT has shown promise in various fields, and further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of PETT involves the reaction of 4-ethoxy-1H-pyrrole-2(5H)-thione with p-tolyl magnesium bromide. This reaction results in the formation of PETT with a yield of 81%. This synthesis method has been optimized to produce high-quality PETT with minimal impurities.
Propiedades
Número CAS |
141694-15-7 |
|---|---|
Nombre del producto |
1-p-Tolyl-4-ethoxy-1H-pyrrole-2(5H)-thione |
Fórmula molecular |
C13H15NOS |
Peso molecular |
233.33 g/mol |
Nombre IUPAC |
3-ethoxy-1-(4-methylphenyl)-2H-pyrrole-5-thione |
InChI |
InChI=1S/C13H15NOS/c1-3-15-12-8-13(16)14(9-12)11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3 |
Clave InChI |
OFPHJOVHRHUJEL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=S)N(C1)C2=CC=C(C=C2)C |
SMILES canónico |
CCOC1=CC(=S)N(C1)C2=CC=C(C=C2)C |
Sinónimos |
2H-Pyrrole-2-thione, 4-ethoxy-1,5-dihydro-1-(4-methylphenyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



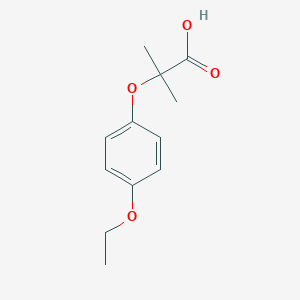
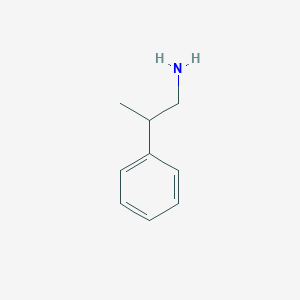
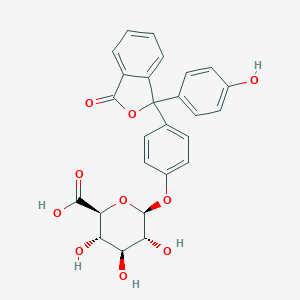
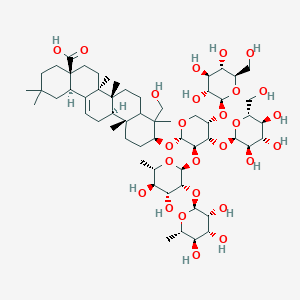
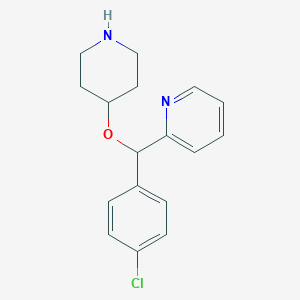
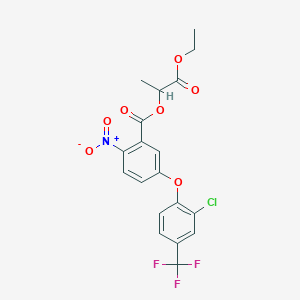
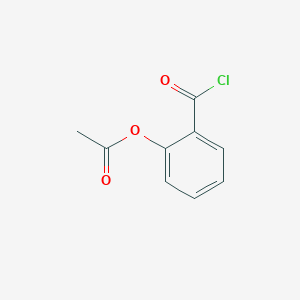
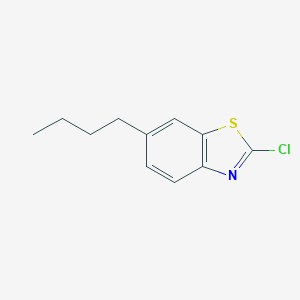
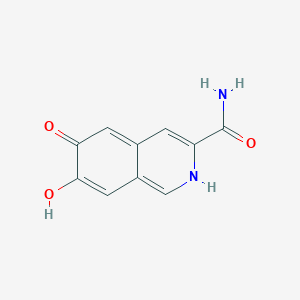
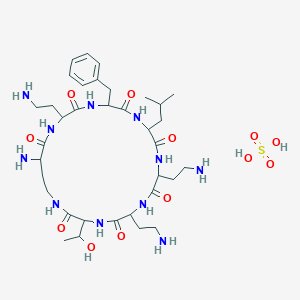
![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)
